molecular formula C16H16N4O3 B2359143 N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide CAS No. 1280822-16-3

N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide

Cat. No. B2359143
CAS RN: 1280822-16-3
M. Wt: 312.329
InChI Key: RVKQYCAEMRJCQK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide, also known as CC-115, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The research has explored synthetic pathways and chemical characterizations of compounds structurally related to "N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide." These studies involve the synthesis of various heterocyclic compounds, including thiazoles, pyrazoles, and chromene derivatives, incorporating sulfamoyl moieties. Such synthetic endeavors aim to create compounds with potential antimicrobial activities, demonstrating the chemical versatility and applicability of these frameworks in drug discovery (Darwish et al., 2014).

Potential Biological Activities

  • Research into compounds with similar structural motifs has shown a range of biological activities, including antimicrobial and cytotoxic effects. For example, derivatives of thiazole and pyridone have been synthesized and evaluated for their antimicrobial properties, highlighting the importance of chemical modifications in enhancing biological activities (Behbehani et al., 2011; Evren et al., 2019).

Chemical Transformations and Reactivity

  • Studies have also focused on the chemical transformations and reactivity of similar compounds, providing insights into the synthesis of complex molecules. For instance, the cyclization of N-vinylic α-(methylthio)acetamides has been explored for the synthesis of cis and trans-fused 3a-aryloctahydroindoles, a process that underscores the potential of these chemical reactions in generating structurally diverse and biologically relevant molecules (Saito et al., 2007).

Molecular Docking and QSAR Studies

  • Molecular docking and quantitative structure-activity relationship (QSAR) studies have been conducted on related compounds to predict their binding affinities to biological targets and to understand the structural features contributing to their biological activities. Such computational approaches are instrumental in guiding the design and synthesis of new compounds with enhanced efficacy and selectivity (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitroindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-18(16(11-17)6-2-7-16)15(21)10-19-8-5-12-9-13(20(22)23)3-4-14(12)19/h3-5,8-9H,2,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKQYCAEMRJCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-])C3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-2-(5-nitro-1H-indol-1-yl)acetamide

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